molecular formula C17H15FN2O B11367908 N-(4-fluorobenzyl)-5-methyl-1H-indole-2-carboxamide

N-(4-fluorobenzyl)-5-methyl-1H-indole-2-carboxamide

Cat. No.: B11367908
M. Wt: 282.31 g/mol
InChI Key: PGUMNQLYBDPMFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorobenzyl)-5-methyl-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a fluorobenzyl group attached to the nitrogen atom of the indole ring, a methyl group at the 5-position of the indole, and a carboxamide group at the 2-position. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-5-methyl-1H-indole-2-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced at the 5-position of the indole ring through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached to the nitrogen atom of the indole ring through a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a base such as sodium hydride.

    Formation of the Carboxamide Group: The carboxamide group can be introduced at the 2-position of the indole ring through an amidation reaction using an appropriate amine and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and scalable reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-5-methyl-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorobenzyl group.

Scientific Research Applications

N-(4-fluorobenzyl)-5-methyl-1H-indole-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-5-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indole-3-carboxamide (AB-FUBICA)
  • N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indole-3-carboxamide (ADB-FUBICA)
  • N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-benzyl-1H-indole-3-carboxamide (AB-BICA)

Uniqueness

N-(4-fluorobenzyl)-5-methyl-1H-indole-2-carboxamide is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. The presence of the fluorobenzyl group and the methyl group at specific positions enhances its stability and reactivity compared to other similar compounds.

Properties

Molecular Formula

C17H15FN2O

Molecular Weight

282.31 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-5-methyl-1H-indole-2-carboxamide

InChI

InChI=1S/C17H15FN2O/c1-11-2-7-15-13(8-11)9-16(20-15)17(21)19-10-12-3-5-14(18)6-4-12/h2-9,20H,10H2,1H3,(H,19,21)

InChI Key

PGUMNQLYBDPMFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2)C(=O)NCC3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.